molecular formula C27H20N2O3S B2692492 N-(1-(thiophene-2-carbonyl)indolin-6-yl)-9H-xanthene-9-carboxamide CAS No. 1210504-52-1

N-(1-(thiophene-2-carbonyl)indolin-6-yl)-9H-xanthene-9-carboxamide

Cat. No.: B2692492
CAS No.: 1210504-52-1
M. Wt: 452.53
InChI Key: WMUUUGRQACKSNH-UHFFFAOYSA-N
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Description

N-(1-(thiophene-2-carbonyl)indolin-6-yl)-9H-xanthene-9-carboxamide is a complex organic compound that features a unique structure combining elements of thiophene, indoline, and xanthene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(thiophene-2-carbonyl)indolin-6-yl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indoline Derivative: The indoline moiety can be synthesized through the reduction of indole derivatives using suitable reducing agents such as sodium borohydride or lithium aluminum hydride.

    Thiophene-2-carbonylation: The indoline derivative is then reacted with thiophene-2-carbonyl chloride in the presence of a base like triethylamine to form the thiophene-2-carbonyl indoline intermediate.

    Xanthene Carboxylation: The final step involves coupling the thiophene-2-carbonyl indoline intermediate with xanthene-9-carboxylic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(1-(thiophene-2-carbonyl)indolin-6-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, leading to the reduction of carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Triethylamine, pyridine.

    Coupling Reagents: EDCI, DMAP.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1-(thiophene-2-carbonyl)indolin-6-yl)-9H-xanthene-9-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is studied for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, and its derivatives could be optimized for improved efficacy and safety.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the xanthene moiety.

Mechanism of Action

The mechanism of action of N-(1-(thiophene-2-carbonyl)indolin-6-yl)-9H-xanthene-9-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The thiophene and indoline moieties may facilitate binding to specific sites, while the xanthene group could influence the compound’s electronic properties, affecting its overall activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(thiophene-2-carbonyl)indolin-6-yl)furan-2-carboxamide
  • N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzo[d]thiazole-6-carboxamide
  • N-(1-(thiophene-2-carbonyl)indolin-6-yl)propionamide

Uniqueness

Compared to similar compounds, N-(1-(thiophene-2-carbonyl)indolin-6-yl)-9H-xanthene-9-carboxamide stands out due to the presence of the xanthene moiety, which imparts unique electronic and photophysical properties. This makes it particularly valuable in applications requiring fluorescence or other optical characteristics.

Properties

IUPAC Name

N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N2O3S/c30-26(25-19-6-1-3-8-22(19)32-23-9-4-2-7-20(23)25)28-18-12-11-17-13-14-29(21(17)16-18)27(31)24-10-5-15-33-24/h1-12,15-16,25H,13-14H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMUUUGRQACKSNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)C(=O)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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